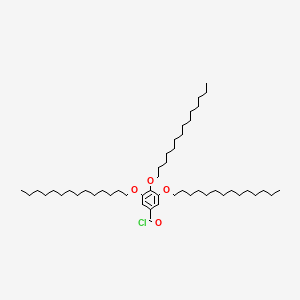![molecular formula C19H11NO B14189336 Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- CAS No. 833485-69-1](/img/structure/B14189336.png)
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- is a complex organic compound belonging to the naphthofuran family. These compounds are known for their diverse biological activities and potential applications in various fields, including medicinal chemistry and materials science. The structure of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- consists of a naphthofuran core with a phenyl group and a carbonitrile group attached, making it a unique and versatile molecule.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-hydroxy-1-naphthaldehyde with phenylhydrazine to form 2-(1-phenylhydrazonoethyl)naphtho[2,1-b]furan. This intermediate is then subjected to Vilsmeier formylation to yield 3-naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde . Further reactions with various nucleophiles lead to the formation of the desired compound.
Industrial Production Methods
Industrial production of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
化学反応の分析
Types of Reactions
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound, such as dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under various conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield naphthoquinones, while substitution reactions can produce a wide range of functionalized derivatives.
科学的研究の応用
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound exhibits potent antibacterial, antifungal, and anticancer activities.
Medicine: Its derivatives are explored for potential therapeutic applications, including as antimicrobial and anticancer agents.
Industry: The compound is used in the development of organic electronic materials and fluorescent dyes.
作用機序
The mechanism of action of Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- involves interactions with various molecular targets and pathways. For instance, its antibacterial activity may result from the inhibition of bacterial cell wall synthesis or disruption of membrane integrity. The anticancer effects could be due to the induction of apoptosis or inhibition of specific signaling pathways involved in cell proliferation .
類似化合物との比較
Similar Compounds
Naphtho[2,1-b]furan-2-yl-1-phenyl-1H-pyrazole-4-carbaldehyde: A closely related compound with similar biological activities.
Naphtho[1,2-b]furan-2-carboxamide: Another naphthofuran derivative with potent biological activities.
Naphtho[2,3-b]furan-4,9-dione: A compound with unique structural features and applications.
Uniqueness
Naphtho[2,1-b]furan-2-carbonitrile, 1-phenyl- stands out due to its specific substitution pattern, which imparts unique chemical and biological properties
特性
CAS番号 |
833485-69-1 |
|---|---|
分子式 |
C19H11NO |
分子量 |
269.3 g/mol |
IUPAC名 |
1-phenylbenzo[e][1]benzofuran-2-carbonitrile |
InChI |
InChI=1S/C19H11NO/c20-12-17-18(14-7-2-1-3-8-14)19-15-9-5-4-6-13(15)10-11-16(19)21-17/h1-11H |
InChIキー |
KMTYMZQMJHYHMT-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)C2=C(OC3=C2C4=CC=CC=C4C=C3)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-{2-[2-(2-Fluoroethoxy)ethoxy]ethyl}-2-nitro-1H-imidazole](/img/structure/B14189255.png)


![3-(6-Methoxypyridin-3-yl)-1-methylpyrrolo[2,3-b]pyrrolizin-8(1H)-one](/img/structure/B14189284.png)
![1-Cyclopropyl-4-[3-(diethylamino)propyl]piperazine-2,5-dione](/img/structure/B14189285.png)
![2-Fluoro-3-[5-methyl-4-(tributylstannyl)-1H-1,2,3-triazol-1-yl]pyridine](/img/structure/B14189289.png)
![(1S,2R,4R)-2-(Pyridin-3-yl)-7-azabicyclo[2.2.1]heptane](/img/structure/B14189293.png)
![5-Chloro-2-[(2-methyl-2H-tetrazol-5-yl)methyl]pyridin-3-amine](/img/structure/B14189296.png)
amino]-](/img/structure/B14189303.png)


![[(1R,3S)-1-Methyl-3-(propan-2-yl)cyclopentyl]methanol](/img/structure/B14189331.png)
![6-Bromo-7,8-dimethyl-1,4-dioxaspiro[4.4]non-6-ene](/img/structure/B14189338.png)
![4-[(E)-(1,10-Phenanthrolin-5-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14189339.png)
